Stereochemical Definition: Undefined Mixture (CAS 1824514-94-4) vs. Enantiopure (2R,3R) Form (CAS 99216-67-8) – Impact on Enantiomeric Excess in Asymmetric Synthesis
CAS 1824514-94-4 is supplied as a stereochemically undefined mixture (95% purity, no optical rotation specification), whereas the (2R,3R) enantiomer (CAS 99216-67-8) is commercially available at 97–98% purity with a defined specific optical rotation of [α]D = +11° (c = 1, MeOH) . In asymmetric synthesis, substitution of the enantiopure form with the undefined mixture introduces up to 50% of the undesired enantiomer, directly reducing the maximum theoretical enantiomeric excess from >99% to 0% in the worst-case racemic scenario . This stereochemical ambiguity renders CAS 1824514-94-4 unsuitable for applications requiring defined absolute configuration, such as chiral auxiliary-mediated asymmetric induction or stereospecific oligonucleotide functionalization [1].
| Evidence Dimension | Stereochemical purity and optical rotation specification |
|---|---|
| Target Compound Data | CAS 1824514-94-4: Purity 95%, no optical rotation data, stereochemistry undefined |
| Comparator Or Baseline | CAS 99216-67-8: Purity 97–98%, [α]D = +11° (c = 1, MeOH), defined (2R,3R) configuration |
| Quantified Difference | Minimum 50% enantiomeric impurity introduced when target replaces comparator in enantiospecific applications; specific rotation undefined vs. +11° |
| Conditions | Vendor specification comparison (Leyan for CAS 1824514-94-4; AKSci and ChemicalBook for CAS 99216-67-8) |
Why This Matters
Procurement of the undefined mixture over the enantiopure form introduces uncontrolled stereochemical variability, directly compromising enantiomeric excess and biological activity in stereospecific syntheses.
- [1] Putnam WC, Luedtke RR, Bashkin JK. Oligonucleotides containing abasic threoninol-terpyridine residues as potential artificial ribonucleases. J Inorg Biochem. 2022 Jul;232:111831. doi: 10.1016/j.jinorgbio.2022.111831. PMID: 35462129. View Source
